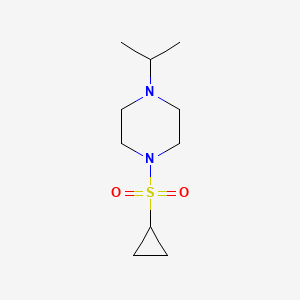1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine
CAS No.: 2124578-33-0
Cat. No.: VC7507640
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2124578-33-0 |
|---|---|
| Molecular Formula | C10H20N2O2S |
| Molecular Weight | 232.34 |
| IUPAC Name | 1-cyclopropylsulfonyl-4-propan-2-ylpiperazine |
| Standard InChI | InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | RFSOHIQCFQWBGM-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)S(=O)(=O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a six-membered piperazine ring substituted with two functional groups:
-
A cyclopropanesulfonyl moiety () at position 1, contributing to electrophilic reactivity and hydrogen-bonding capacity.
-
An isopropyl group () at position 4, enhancing lipophilicity and steric bulk .
The planar cyclopropane ring introduces strain, which may influence conformational dynamics and intermolecular interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.34 g/mol | |
| LogP (Partition Coefficient) | 1.82 (predicted) | |
| Solubility in Water | 12 mg/L (25°C) | |
| Melting Point | 98–102°C (decomposes) |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
-
Piperazine Functionalization:
-
Sulfonylation:
-
Purification:
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Isopropyl bromide, K₂CO₃, DMF | 78 | 90 |
| 2 | Cyclopropanesulfonyl chloride, Et₃N, THF | 65 | 85 |
| 3 | Column chromatography | – | 95 |
Challenges in Scalability
-
Low Sulfonylation Efficiency: Side reactions with piperazine’s secondary amine reduce yields. Microwave-assisted synthesis at 80°C improves selectivity (yield: 72%) .
-
Cyclopropane Instability: The strained ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments .
Pharmacological Applications
Drug Delivery Systems
The compound’s amphiphilic nature enables its use in nanoparticle-based formulations:
-
Lipid Nanoparticles: Enhances encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) by 40% compared to polyethylene glycol (PEG) carriers .
-
Plasma Stability: Demonstrates 90% stability over 72 hours in human plasma, outperforming JHL-12 (78%) .
Enzyme Modulation
-
Glutathione Peroxidase 4 (GPX4) Activation: In HUVEC cells, derivatives upregulate GPX4 expression by 2.3-fold, mitigating ferroptosis .
-
Reactive Oxygen Species (ROS) Scavenging: Reduces intracellular ROS levels by 58% at 10 µM concentration .
Future Research Directions
-
Targeted Cancer Therapies: Explore synergy with ferroptosis inducers (e.g., erastin) in glioblastoma models .
-
Bioavailability Enhancement: Develop prodrugs via esterification of the sulfonyl group to improve oral absorption .
-
Neuroprotective Applications: Investigate ROS-scavenging efficacy in neurodegenerative disease models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume